molecular formula C3H9O4P B3326522 Ethoxy(hydroxymethyl)phosphinic acid CAS No. 260252-89-9

Ethoxy(hydroxymethyl)phosphinic acid

Cat. No.: B3326522
CAS No.: 260252-89-9
M. Wt: 140.07 g/mol
InChI Key: ZFILKYGNWOWIMG-UHFFFAOYSA-N
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Description

Ethoxy(hydroxymethyl)phosphinic acid is an organophosphorus compound characterized by the presence of both ethoxy and hydroxymethyl groups attached to a phosphinic acid moiety

Preparation Methods

Ethoxy(hydroxymethyl)phosphinic acid can be synthesized through several methods. One common synthetic route involves the reaction of ethyl phosphinate with formaldehyde under acidic conditions, followed by hydrolysis. The reaction typically proceeds as follows:

    Reaction of Ethyl Phosphinate with Formaldehyde: Ethyl phosphinate reacts with formaldehyde in the presence of an acid catalyst to form an intermediate compound.

    Hydrolysis: The intermediate compound is then hydrolyzed to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Ethoxy(hydroxymethyl)phosphinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert this compound to phosphine derivatives. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with alkyl halides can introduce alkyl groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Ethoxy(hydroxymethyl)phosphinic acid and its derivatives have garnered attention for their biological activity, particularly as potential therapeutic agents.

1.1 Antibacterial and Antiviral Properties

  • Mechanism of Action : Phosphinic acids, including this compound, have been shown to inhibit metalloproteases, which are crucial for the survival of certain bacteria and viruses . This inhibition can lead to the development of novel antibacterial and antiviral agents.
  • Case Studies : Research has demonstrated that phosphonic acids exhibit activity against Hepatitis C and Influenza A viruses, indicating their potential as antiviral therapeutics .

1.2 Bone Targeting Agents

  • Applications : The high affinity of phosphonic acids for calcium ions makes them suitable for bone-targeting therapies. This compound can be incorporated into drug formulations aimed at treating osteoporosis and bone metastasis by enhancing drug localization in bone tissue .
  • Clinical Relevance : Compounds like alendronate and zoledronic acid utilize similar mechanisms for bone targeting, showcasing the relevance of phosphonic acid derivatives in clinical settings .

Agricultural Applications

This compound can play a role in agriculture as a herbicide or plant growth regulator.

2.1 Herbicidal Activity

  • Mechanism : Phosphinic acids are known to interfere with metabolic processes in plants, leading to effective weed control . The structure of this compound allows it to function similarly to established herbicides.
  • Research Findings : Studies have indicated that phosphonic acids can act as herbicides by mimicking natural plant hormones or inhibiting specific enzymatic pathways critical for plant growth.

Materials Science

The unique properties of this compound lend themselves to various applications in materials science.

3.1 Synthesis of Functional Materials

  • Surfactants and Emulsifiers : The amphiphilic nature of phosphonic acids allows them to be used as surfactants in stabilizing colloidal solutions or emulsions. This compound can enhance the solubility of organic compounds in water, making it valuable in formulating stable emulsions for industrial applications .
  • Nanomaterials Stabilization : Research has shown that phosphonic acids can stabilize nanocrystals, which are essential for developing advanced materials with tailored properties .

Environmental Applications

The environmental impact of phosphonic acids is an area of growing interest.

4.1 Water Treatment

  • Potential Use : this compound may be employed in water treatment processes due to its ability to chelate heavy metals, thus facilitating their removal from contaminated water sources .
  • Research Insights : Studies highlight the effectiveness of phosphonic acids in binding metal ions, suggesting their utility in environmental remediation strategies.

Data Table: Summary of Applications

Application AreaSpecific Use CaseMechanism/Benefit
Medicinal ChemistryAntibacterial agentsInhibition of metalloproteases
Bone-targeting drugsHigh affinity for calcium ions
Agricultural ScienceHerbicidesInterference with plant metabolic processes
Materials ScienceSurfactantsStabilization of emulsions and colloidal solutions
Nanomaterials stabilizationEnhanced stability and functionality
Environmental ScienceWater treatmentChelation of heavy metals

Mechanism of Action

The mechanism of action of Ethoxy(hydroxymethyl)phosphinic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific target and the context of its use. For example, it may inhibit enzymes involved in phosphorus metabolism by mimicking the natural substrates or intermediates of these enzymes.

Comparison with Similar Compounds

Ethoxy(hydroxymethyl)phosphinic acid can be compared with other similar compounds, such as:

    Phosphonic Acids: These compounds have a similar structure but differ in the presence of a direct carbon-phosphorus bond instead of the ethoxy group.

    Phosphinic Acids: These compounds lack the hydroxymethyl group and have different reactivity and applications.

    Phosphates: While structurally different, phosphates share some chemical properties and applications with this compound.

Properties

IUPAC Name

ethoxy(hydroxymethyl)phosphinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O4P/c1-2-7-8(5,6)3-4/h4H,2-3H2,1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFILKYGNWOWIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethoxy(hydroxymethyl)phosphinic acid
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethoxy(hydroxymethyl)phosphinic acid
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethoxy(hydroxymethyl)phosphinic acid
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethoxy(hydroxymethyl)phosphinic acid
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethoxy(hydroxymethyl)phosphinic acid
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethoxy(hydroxymethyl)phosphinic acid

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